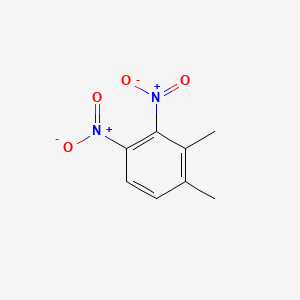

1,2-Dimethyl-3,4-dinitrobenzene

Descripción general

Descripción

1,2-Dimethyl-3,4-dinitrobenzene is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dimethyl-3,4-dinitrobenzene serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in creating compounds with specific functional groups through further chemical modifications.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Reduction | Hydrogenation | 1,2-Dimethyl-3,4-diaminobenzene |

| Substitution | Nucleophilic attack | Various substituted derivatives |

| Oxidation | Strong oxidizing agents | Carboxylic acids |

Pharmacological Research

The compound has been investigated for its potential biological activity. Studies suggest that it may interact with various biomolecules and exhibit pharmacological properties that could lead to novel therapeutic agents. Notably:

- Methemoglobin Formation : Similar to other nitroaromatic compounds, it may induce methemoglobin formation, impacting oxygen transport in the blood .

- Apoptosis Induction : Research indicates potential effects on cell cycle arrest and apoptosis pathways in certain cell types .

Material Science

Due to its unique structural properties, this compound is valuable in developing new materials, including dyes and pigments. Its stability and reactivity make it suitable for applications in colorants and industrial chemicals.

Case Study 1: Toxicological Assessment

A study evaluated the toxic effects of this compound on aquatic organisms. The compound demonstrated significant toxicity levels:

This data highlights the ecological risks associated with this compound and underscores the importance of safety assessments in its application.

Case Study 2: Pharmacological Activity

Research involving molecular docking studies has shown that derivatives of this compound can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Compounds derived from this nitroaromatic structure have been found to form strong complexes with DHFR, indicating potential as therapeutic agents .

Environmental Impact

The environmental toxicity of this compound has been documented in various studies. Its presence in aquatic ecosystems poses risks to marine life due to its toxicological properties. Monitoring and regulation are crucial to mitigate these impacts.

Summary

This compound is a versatile compound with applications spanning organic synthesis, pharmacological research, and material science. Its unique chemical properties enable diverse reactions that are critical for developing new materials and therapeutic agents. However, its environmental toxicity necessitates careful handling and regulation to protect ecological health.

Propiedades

IUPAC Name |

1,2-dimethyl-3,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)8(6(5)2)10(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYKLNZVULGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949436 | |

| Record name | 1,2-Dimethyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58704-54-4, 26590-18-1 | |

| Record name | Dinitro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058704544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.